molecular formula C16H13ClN4O B2593673 N-(3-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866846-53-9

N-(3-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2593673
CAS RN: 866846-53-9
M. Wt: 312.76
InChI Key: OVBIYEALZAROPF-UHFFFAOYSA-N
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Description

The compound “N-(3-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide” is a type of triazole, which is a class of five-membered ring compounds containing three nitrogen atoms . Triazoles have been found in many important synthetic drug molecules and have a wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves reactions between amines and other reagents . For example, the synthesis of “N-(3-chlorophenethyl)-4-nitrobenzamide” involves the reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride .


Molecular Structure Analysis

The molecular structure of a similar compound, “Nicotinamide, N-(3-chlorophenyl)-”, includes a formula of C12H9ClN2O and a molecular weight of 232.666 .


Chemical Reactions Analysis

The chemical reactions of similar compounds can be complex and involve various mechanisms . For instance, carbamates, which are chemically similar to amides, can form polymers such as polyurethane resins .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For instance, “ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE” is a carbamate ester that is combustible and may cause respiratory irritation and skin burns .

Scientific Research Applications

Neuroscience and Pharmacology

The compound’s structure suggests potential neuromodulatory effects, which could influence mood, cognition, and behavior. Its role in the regulation of neurotransmitter levels, particularly dopamine and norepinephrine, could contribute to feelings of euphoria and alertness. This makes it a candidate for research into the treatment of mood disorders and attention deficit hyperactivity disorder (ADHD) .

Medicinal Chemistry

The presence of a chlorine atom and a triazole ring in the compound indicates that it could enhance the biological activity of biologically active molecules. The strategic incorporation of chlorine into specific positions of molecules is known to enhance their inherent biological activity, making this compound a valuable target for drug design .

Antifungal Applications

Given the structural similarity to known antifungal agents, this compound could be explored for its efficacy against fungal infections. It could serve as a lead compound in the development of new antifungal drugs, especially considering the rise of pathogen resistance against current treatments .

Antioxidant Properties

The compound’s molecular structure suggests it may possess antioxidant properties. Research into its ability to neutralize free radicals could lead to applications in preventing oxidative stress-related diseases .

Antitubercular Activity

The triazole ring is a common feature in many antitubercular agents. Investigating this compound’s potential to inhibit the growth of Mycobacterium tuberculosis could open new avenues for treating tuberculosis .

Drug Discovery and Design

The nitro group within the compound’s structure is associated with a wide range of therapeutic agents. Its diverse pharmacological effects make it a compelling target for exploration and innovation in drug discovery, particularly for antimicrobial therapy and cancer treatment .

Bio-functional Hybrid Molecule Synthesis

This compound could be used in the synthesis of bio-functional hybrid molecules, which are of significant interest in the development of novel therapeutic agents. Its ability to react with other compounds to form hybrids can be fully characterized via NMR, UV, and mass spectral data .

Computational Chemistry Studies

In silico computational studies could be conducted to understand the binding affinity and interactions of this compound with various biological targets. Molecular docking studies can rationalize the observed biological activity data and suggest ideal structural requirements for further development .

Safety and Hazards

Safety and hazards associated with similar compounds can be serious. For example, “ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE” is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions of research on similar compounds are promising. For instance, researchers are exploring the potential therapeutic applications of 2-phenylethylamine, a molecule of considerable importance in understanding neural functions .

properties

IUPAC Name

N-(3-chlorophenyl)-5-methyl-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O/c1-11-15(16(22)18-13-7-5-6-12(17)10-13)19-20-21(11)14-8-3-2-4-9-14/h2-10H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBIYEALZAROPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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